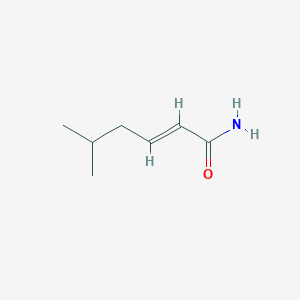
(2E)-5-methyl-2-hexenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5-methyl-2-hexenamide is an organic compound with the molecular formula C7H13NO It is a derivative of hexenamide, characterized by the presence of a double bond in the E-configuration and a methyl group at the fifth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-methyl-2-hexenamide can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-hexenoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide. This reaction typically requires a catalyst, such as a dehydrating agent like thionyl chloride or phosphorus pentachloride, to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, such as 5-methyl-2-hexenoic acid and ammonia, are fed into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-5-methyl-2-hexenamide undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form the corresponding epoxide or diol.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Aplicaciones Científicas De Investigación
(2E)-5-methyl-2-hexenamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of (2E)-5-methyl-2-hexenamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Hexenamide: The parent compound without the methyl group.
(2E)-2-hexenamide: A similar compound with the double bond in the same position but without the methyl group.
5-methyl-2-hexenoic acid: The corresponding carboxylic acid precursor.
Uniqueness
(2E)-5-methyl-2-hexenamide is unique due to the presence of both the double bond and the methyl group, which confer specific chemical and physical properties
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(E)-5-methylhex-2-enamide |
InChI |
InChI=1S/C7H13NO/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H2,8,9)/b5-3+ |
Clave InChI |
GTPGJHZHLTWXKH-HWKANZROSA-N |
SMILES isomérico |
CC(C)C/C=C/C(=O)N |
SMILES canónico |
CC(C)CC=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


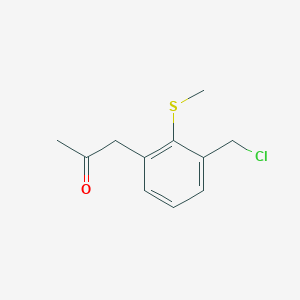
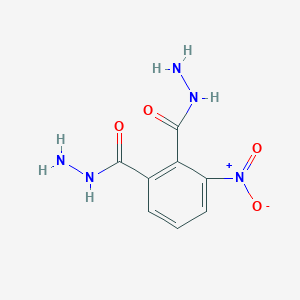
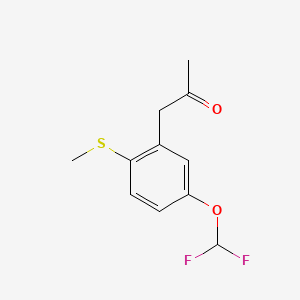
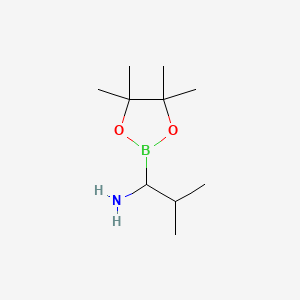
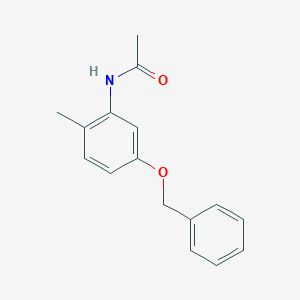
![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)

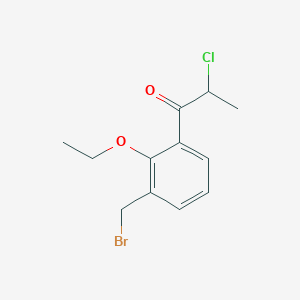
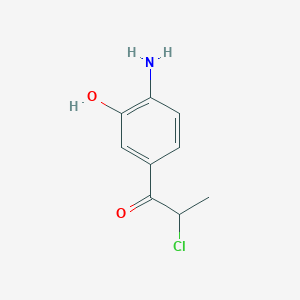
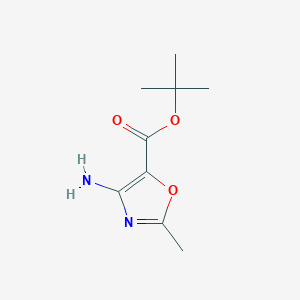
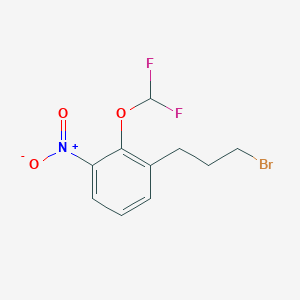
![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)


